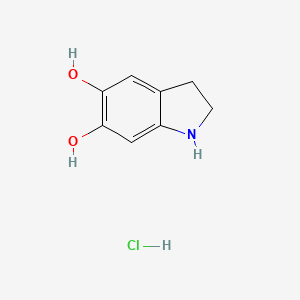
Indoline-5,6-diolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoline-5,6-diolhydrochloride is a chemical compound belonging to the indoline family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of hydroxyl groups at the 5 and 6 positions of the indoline ring enhances its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline-5,6-diolhydrochloride typically involves the reduction of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can be further modified to produce this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. This method utilizes palladium or platinum catalysts under high-pressure hydrogenation conditions to achieve the desired reduction . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Indoline-5,6-diolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted indolines and indoles, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Indoline-5,6-diolhydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indoline-5,6-diolhydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways involved in disease processes . For example, it may inhibit lactotransferrin, a protein involved in iron metabolism, which can have downstream effects on cellular functions .
Comparison with Similar Compounds
Indoline: The parent compound of indoline-5,6-diolhydrochloride, which lacks the hydroxyl groups.
Hydroxyindoles: Compounds with hydroxyl groups attached to the indole ring, similar to this compound.
Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 5 and 6 positions, which confer distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific applications .
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2,3-dihydro-1H-indole-5,6-diol;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H |
InChI Key |
IMGPXUZVVPIKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


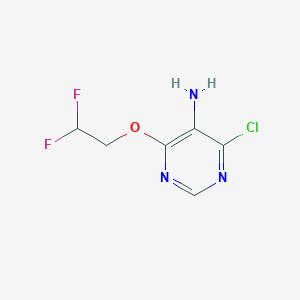
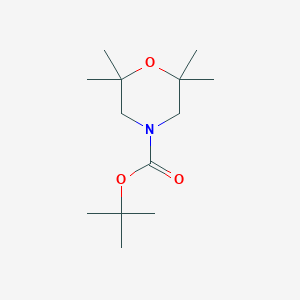
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
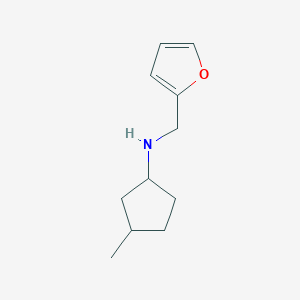
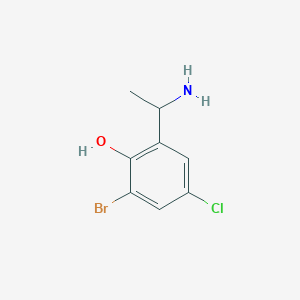
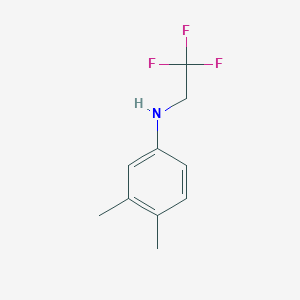

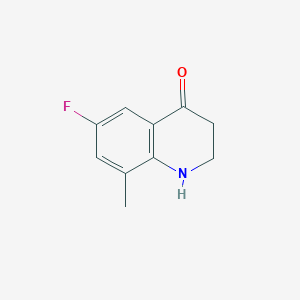


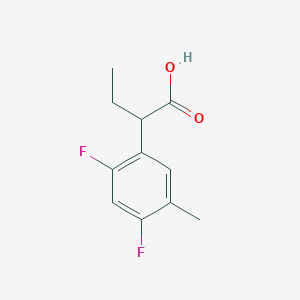
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)

